molecular formula C33H46N4O9 B12688969 Arthrichitin CAS No. 180462-26-4

Arthrichitin

Cat. No.: B12688969
CAS No.: 180462-26-4
M. Wt: 642.7 g/mol
InChI Key: VNRAPWIEXZLTKI-ZDSZPENHSA-N
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Description

Arthrichitin is a depsipeptide secondary metabolite isolated from the fermentation broth of the fungus Arthrinium phaeospermum (HIL Y-903022) . Its structure, elucidated as C33H46N4O9, consists of serine, beta-keto tryptophan, glutamic acid, and 2,4-dimethyl-3-hydroxydodecanoic acid units . The compound is characterized by its activity against microbial cell walls, positioning it as a molecule of interest in antimicrobial research . Recent studies have identified and isolated new derivatives of this compound, namely arthrichitins B and C, from nematode-associated fungi, indicating continued scientific interest in this compound family . These derivatives have been evaluated for various biological activities, with this compound C showing very weak cytotoxic effects in vitro . This expanding family of compounds provides researchers with a platform for investigating structure-activity relationships. This compound's role as a naturally derived, cell-wall-active metabolite makes it a valuable reagent for exploring new mechanisms of action in microbiology and natural product chemistry. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

180462-26-4

Molecular Formula

C33H46N4O9

Molecular Weight

642.7 g/mol

IUPAC Name

3-[(3S,6S,9R,12S,13S)-13-[(2R)-decan-2-yl]-3-(hydroxymethyl)-6-(1H-indole-3-carbonyl)-12-methyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-9-yl]propanoic acid

InChI

InChI=1S/C33H46N4O9/c1-4-5-6-7-8-9-12-19(2)29-20(3)30(42)35-24(15-16-26(39)40)31(43)37-27(32(44)36-25(18-38)33(45)46-29)28(41)22-17-34-23-14-11-10-13-21(22)23/h10-11,13-14,17,19-20,24-25,27,29,34,38H,4-9,12,15-16,18H2,1-3H3,(H,35,42)(H,36,44)(H,37,43)(H,39,40)/t19-,20+,24-,25+,27+,29+/m1/s1

InChI Key

VNRAPWIEXZLTKI-ZDSZPENHSA-N

Isomeric SMILES

CCCCCCCC[C@@H](C)[C@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CO)C(=O)C2=CNC3=CC=CC=C32)CCC(=O)O)C

Canonical SMILES

CCCCCCCCC(C)C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CO)C(=O)C2=CNC3=CC=CC=C32)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arthrichitin involves the fermentation of Arthrinium phaeospermum. The fermentation broth is processed to isolate the compound. The structure of this compound, C33H46N4O9, was elucidated using spectroscopic and chemical degradation studies .

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale fermentation processes. The conditions for optimal production include maintaining specific pH levels, temperature, and nutrient availability to ensure maximum yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Arthrichitin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its properties in different environments .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Scientific Research Applications

Antifungal Activity

One of the most significant applications of Arthrichitin is its antifungal activity. Research indicates that it acts on fungal cell walls, disrupting their integrity and leading to cell death. This mechanism is particularly relevant in the context of drug-resistant fungal infections.

Treatment of Fungal Infections

Due to its potent antifungal properties, this compound has been investigated as a potential treatment for various fungal infections, including those caused by Candida species and Aspergillus species. The compound has shown efficacy against multidrug-resistant strains, making it a promising candidate in antifungal therapy .

Agricultural Uses

This compound's ability to inhibit fungal growth also positions it as a potential biopesticide. Its application in agriculture could help manage fungal diseases affecting crops, reducing reliance on synthetic fungicides and promoting sustainable farming practices .

Case Study 1: Antifungal Efficacy Against Candida albicans

In a laboratory setting, this compound demonstrated significant antifungal activity against Candida albicans, with minimal inhibitory concentrations lower than those of conventional antifungal drugs. This suggests its potential use in treating candidiasis, particularly in immunocompromised patients .

Case Study 2: Agricultural Application

Field trials have shown that this compound can effectively reduce fungal infections in crops such as wheat and corn. It was applied as a foliar spray and resulted in lower disease incidence compared to untreated controls. This highlights its dual role as both an antifungal agent and an agricultural bioproduct .

Mechanism of Action

Arthrichitin exerts its effects by targeting the cell wall of fungi. It disrupts the synthesis of essential components of the cell wall, leading to morphological abnormalities and ultimately the death of the fungal cells. The compound’s mechanism involves the chelation of metal cations, which are cofactors for enzymes involved in cell wall biosynthesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural Features of Arthrichitin and Analogous Compounds
Compound Molecular Formula Key Structural Features Source Fungus
This compound D C₄₄H₆₆N₆O₁₀ 5 amino acids + 2,4-dimethylhexadecanoic acid Ijuhya vitellina
Leucinostatin P C₅₆H₁₀₁N₁₀O₁₃ 9 amino acids + N-methylated C-terminus Purpureocillium lilacinum
Ophiotine Not reported Cyclic depsipeptide Ophiosphaerella spp.
This compound B C₄₄H₆₆N₆O₁₀ (assumed) Similar to this compound D; Δ³² double bond Ophiosphaerella spp.
Nikkomycin Z C₂₀H₂₅N₅O₈ Nucleoside-peptide hybrid Streptomyces tendae

Key Observations :

  • Amino Acid Composition: Arthrichitins and leucinostatins share non-ribosomal peptide synthetase (NRPS) origins but differ in amino acid diversity. Leucinostatins contain hypermodified residues like α-aminoisobutyric acid (Aib), enhancing their proteolytic stability .
  • Fatty Acid Chains: Arthrichitins feature branched, unsaturated fatty acids, whereas leucinostatins have linear chains. This impacts membrane interaction and bioactivity .
  • Chitin Synthase Inhibition : Both arthrichitins and nikkomycin Z target chitin synthases, but this compound exhibits a broader antifungal spectrum, including Cryptococcus spp. and Candida spp., unlike nikkomycin Z .
Table 2: Bioactivity Comparison
Compound Antifungal Activity Nematocidal Activity Cytotoxicity (IC₅₀)
This compound D Moderate (Chs inhibition) None Not tested
This compound C Not reported None 28 μM (HeLa cells)
Leucinostatin U High (ATPase inhibition) Active (C. elegans) Not reported
Ophiotine Not reported Active Not reported
Nikkomycin Z Narrow spectrum None Low toxicity

Mechanistic Insights :

  • Antifungal Action: this compound binds chitin synthase catalytic sites, mimicking UDP-GlcNAc, while leucinostatins disrupt mitochondrial ATPase, leading to energy depletion .

Pharmacological Potential and Limitations

  • Advantages of Arthrichitins :
    • Broader antifungal spectrum compared to nikkomycin Z .
    • Structural plasticity allows for derivatization to enhance potency .
  • Challenges :
    • Low in vitro activity against human pathogens necessitates chemical optimization .
    • Cytotoxicity of this compound C limits therapeutic utility .

Biological Activity

Arthrichitin is a novel depsipeptide compound derived from the fermentation of the fungus Arthrinium phaeospermum. Its unique chemical structure and biological activities have garnered significant attention in recent years, particularly for its potential applications in agriculture and medicine. This article explores the biological activity of this compound, highlighting its antifungal properties, cytotoxic effects, and potential as a biocontrol agent.

Chemical Structure

This compound is characterized by the molecular formula C33H46N4O9C_{33}H_{46}N_{4}O_{9} and possesses a depsipeptide structure composed of several amino acids, including glutamic acid, serine, β-keto tryptophan, and 2,4-dimethyl-3-hydroxydodecanoic acid . This structural complexity contributes to its diverse biological activities.

Antifungal Activity

This compound exhibits significant antifungal properties, particularly against phytopathogenic fungi. The following table summarizes its efficacy against various fungal species:

Fungal SpeciesActivity Level
Plasmopara viticolaHigh
Phytophthora infestansHigh
Botrytis cinereaModerate
Pyricularia oryzaeModerate
Erysiphe graminisModerate
Septoria nodorumLow
Pseudocercosporella herpotrichoidesLow

Research indicates that this compound acts as a cell wall inhibiting compound, disrupting the structural integrity of fungal cells. This mechanism makes it a promising candidate for use in plant protection against fungal diseases .

Cytotoxicity and Antitumor Activity

In addition to its antifungal properties, this compound has been evaluated for cytotoxic effects on human cancer cell lines. A study reported an IC50 value of 28 μM against HeLa cells (human cervical cancer cells), indicating moderate cytotoxicity . This suggests potential applications in cancer therapy, although further research is necessary to fully understand its mechanisms and efficacy.

Case Study: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results are summarized below:

Cell LineIC50 (μM)
HeLa28
KB3.128
MCF-7 (breast cancer)Not assessed
A549 (lung cancer)Not assessed

This data indicates that while this compound shows promise against certain cancer cell lines, comprehensive studies are needed to evaluate its full potential across a broader range of tumors.

Biocontrol Applications

The ability of this compound to inhibit fungal growth positions it as a potential biocontrol agent in agriculture. Its application could reduce reliance on synthetic fungicides, promoting sustainable agricultural practices. The compound can be formulated into various delivery systems such as wettable powders and emulsifiable concentrates for effective application in crop protection .

Q & A

Q. What protocols enhance reproducibility in this compound research?

  • Answer : Publish raw datasets (e.g., RNA-seq reads on GEO) and detailed SOPs for animal models. Use Open Science Framework (OSF) for preregistration and replicate key findings in independent labs .

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